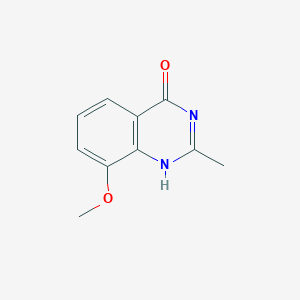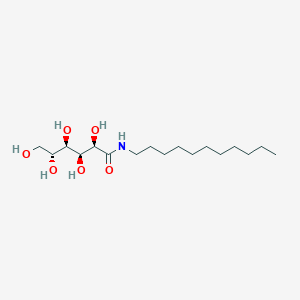
N-n-Undecylgluconamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-n-Undecylgluconamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It is a derivative of gluconic acid and is commonly used as a surfactant and emulsifier.
Wirkmechanismus
The mechanism of action of N-n-Undecylgluconamide is not fully understood. However, it is believed to exert its antimicrobial properties by disrupting the cell wall of microorganisms and inhibiting their growth.
Biochemische Und Physiologische Effekte
N-n-Undecylgluconamide has been found to have low toxicity and is considered safe for use in various applications. It has been shown to have no significant effects on blood pressure, heart rate, or body temperature in animal studies. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-n-Undecylgluconamide in lab experiments is its low toxicity, which makes it safe for use in various applications. However, one limitation is its limited solubility in water, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-n-Undecylgluconamide. One direction is to further investigate its antimicrobial properties and potential use as a biopesticide. Another direction is to study its potential applications in drug delivery systems. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
N-n-Undecylgluconamide can be synthesized by reacting gluconic acid with undecylenic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction occurs through an esterification process, which results in the formation of N-n-Undecylgluconamide.
Wissenschaftliche Forschungsanwendungen
N-n-Undecylgluconamide has been studied for its potential applications in various fields such as medicine, food science, and agriculture. In medicine, it has been found to have antimicrobial properties and has been used as a component in wound dressings. In food science, it has been used as an emulsifier and stabilizer in food products. In agriculture, it has been studied for its potential as a biopesticide.
Eigenschaften
CAS-Nummer |
104883-69-4 |
|---|---|
Produktname |
N-n-Undecylgluconamide |
Molekularformel |
C17H35NO6 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-undecylhexanamide |
InChI |
InChI=1S/C17H35NO6/c1-2-3-4-5-6-7-8-9-10-11-18-17(24)16(23)15(22)14(21)13(20)12-19/h13-16,19-23H,2-12H2,1H3,(H,18,24)/t13-,14-,15+,16-/m1/s1 |
InChI-Schlüssel |
SALJKOPFFFXOQN-LVQVYYBASA-N |
Isomerische SMILES |
CCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Synonyme |
N-n-undecyl-D-gluconamide N-n-undecylgluconamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




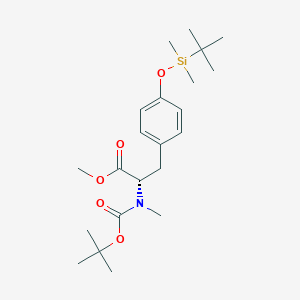
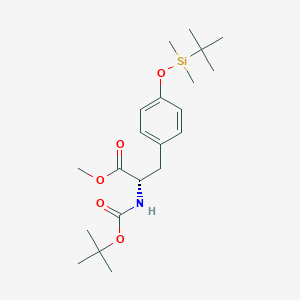

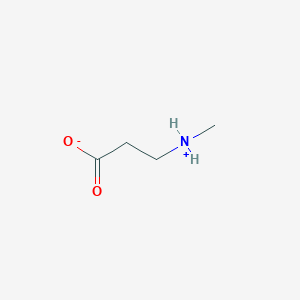
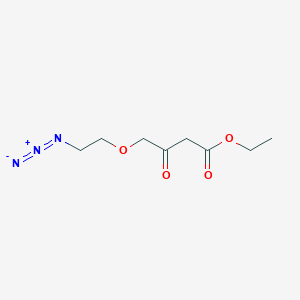
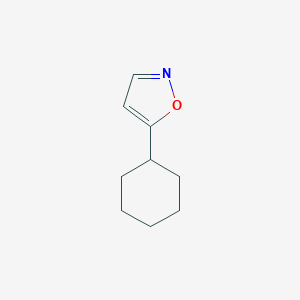
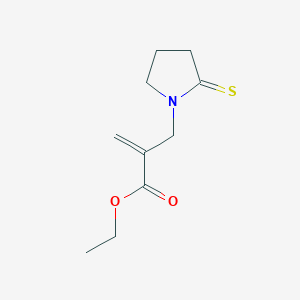
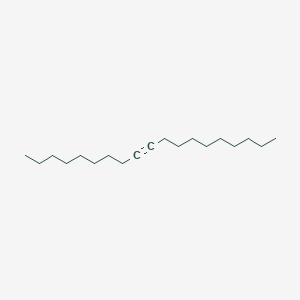
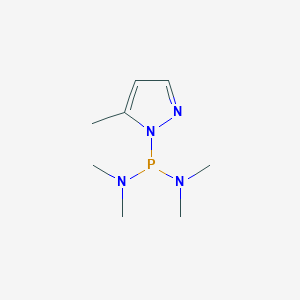
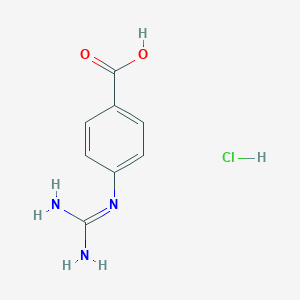
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
